

Application Notes and Protocols: Ovalbumin Challenge Model with AZD8848 in Rats

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Compound of Interest		
Compound Name:	AZD8848	
Cat. No.:	B8105907	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation. The ovalbumin (OVA)-induced asthma model in rats is a widely used and reliable preclinical model that mimics key features of human allergic asthma, making it an invaluable tool for studying the pathophysiology of the disease and for evaluating the efficacy of novel therapeutic agents.[1][2] This model involves sensitizing the animals to ovalbumin, a common allergen, followed by subsequent airway challenge with the same allergen to elicit an asthmatic phenotype.[1][3]

AZD8848 is a potent and selective agonist of Toll-like receptor 7 (TLR7).[4] TLR7 activation plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses. Agonism of TLR7 has been shown to up-regulate T-helper type 1 (Th1) immune responses while down-regulating the T-helper type 2 (Th2) responses that are dominant in allergic asthma. This mechanism of action makes TLR7 agonists like AZD8848 a promising therapeutic strategy for allergic asthma. While specific studies detailing the use of AZD8848 in an ovalbumin-sensitized rat model are not readily available in the public domain, this document provides a comprehensive, synthesized protocol based on established methodologies for the OVA rat model and the known mechanism of action of AZD8848 from human clinical studies.



Experimental Protocols Ovalbumin-Induced Allergic Asthma Model in Rats

This protocol describes the sensitization and challenge of rats with ovalbumin to induce an allergic airway inflammation model.

Materials:

- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Al(OH)₃) gel adjuvant (e.g., Alhydrogel®)
- Sterile, pyrogen-free saline (0.9% NaCl)
- Male Wistar or Brown Norway rats (6-8 weeks old)
- Nebulizer and exposure chamber
- Anesthetics (e.g., ketamine/xylazine cocktail)

Protocol:

- Sensitization (Days 0 and 7):
 - Prepare a sensitization solution of 1 mg/mL OVA and 100 mg/mL Al(OH)₃ in sterile saline.
 - Administer a 1 mL intraperitoneal (i.p.) injection of the sensitization solution to each rat.
 - Repeat the sensitization on day 7.
- Aerosol Challenge (Days 14-21):
 - From day 14 to day 21, expose the rats to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes daily.
 - The aerosol can be generated using a jet nebulizer connected to an exposure chamber.
 - A control group of rats should be sensitized but challenged with saline aerosol only.



- Assessment of Airway Inflammation and Hyperresponsiveness (Day 22):
 - 24 hours after the final OVA challenge, assess airway hyperresponsiveness and collect samples for analysis.

Proposed Protocol for AZD8848 Administration

This proposed protocol is based on the known pharmacology of TLR7 agonists and typical drug administration schedules in rodent models. The optimal dose and frequency would need to be determined in dose-ranging studies.

Materials:

- AZD8848 (formulated for intranasal or intratracheal administration)
- Vehicle control solution

Protocol:

- Drug Administration:
 - Beginning on the first day of the OVA challenge (Day 14), administer AZD8848 or vehicle control to the rats.
 - The administration can be performed 1-2 hours prior to each OVA challenge.
 - Route of Administration: Intranasal or intratracheal instillation are suitable routes for targeted lung delivery.
 - \circ Proposed Dose: Based on preclinical studies with other TLR7 agonists, a starting dose range of 10-100 $\mu g/kg$ could be explored.

Assessment of Therapeutic Efficacy

- a. Bronchoalveolar Lavage (BAL) and Cell Analysis:
- · Anesthetize the rats and perform a tracheotomy.



- Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline (e.g., 3 x 5 mL).
- Collect the BAL fluid (BALF) and centrifuge to pellet the cells.
- Resuspend the cell pellet and determine the total cell count using a hemocytometer.
- Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
- b. Measurement of Airway Hyperresponsiveness (AHR):
- AHR can be measured in anesthetized, tracheostomized, and mechanically ventilated rats.
- Administer increasing concentrations of a bronchoconstrictor, such as methacholine, via aerosol or intravenous injection.
- Measure changes in lung resistance (R_L) and dynamic compliance (C_dyn) using a lung function measurement system.
- c. Histopathological Analysis:
- After BALF collection, perfuse the lungs with saline and fix with 10% neutral buffered formalin.
- Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for evaluation of mucus production.
- d. Cytokine Analysis:
- Measure the levels of key Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-5, IL-13) cytokines in the BALF supernatant or lung homogenates using ELISA or multiplex assays.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a study using **AZD8848** in an OVA-induced rat asthma model. The data for the OVA + Vehicle group



are representative of typical findings in this model. The data for the OVA + **AZD8848** group are projected based on the known mechanism of action of TLR7 agonists and clinical trial results for **AZD8848**, which show a reduction in the late asthmatic response.

Table 1: Effect of **AZD8848** on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment Group	Total Cells (x 10 ⁵)	Eosinophils (x 10 ⁴)	Neutrophils (x 10 ⁴)	Lymphocyt es (x 10 ⁴)	Macrophag es (x 10⁵)
Saline Control	1.5 ± 0.2	0.1 ± 0.05	0.5 ± 0.1	0.2 ± 0.08	1.2 ± 0.15
OVA + Vehicle	8.2 ± 1.1	35.5 ± 4.5	10.2 ± 1.8	5.8 ± 0.9	2.5 ± 0.4*
OVA + AZD8848	4.1 ± 0.7#	12.3 ± 2.1#	5.1 ± 0.9#	2.5 ± 0.5#	1.8 ± 0.3

^{*}Data are presented as mean \pm SEM. p < 0.05 compared to Saline Control. #p < 0.05 compared to OVA + Vehicle.

Table 2: Effect of AZD8848 on Airway Hyperresponsiveness to Methacholine

Treatment Group	Baseline R_L (cmH₂O·s/mL)	R_L at 100 μg/mL Methacholine (cmH₂O·s/mL)
Saline Control	0.15 ± 0.02	0.25 ± 0.04
OVA + Vehicle	0.18 ± 0.03	0.85 ± 0.12*
OVA + AZD8848	0.17 ± 0.02	0.45 ± 0.08#

^{*}Data are presented as mean \pm SEM. R_L = Lung Resistance. p < 0.05 compared to Saline Control. #p < 0.05 compared to OVA + Vehicle.

Table 3: Effect of AZD8848 on Cytokine Levels in BALF (pg/mL)

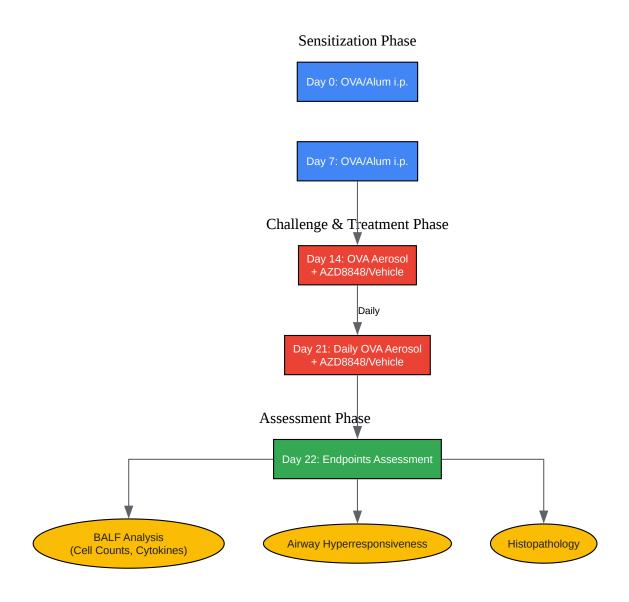


Treatment Group	IL-4	IL-5	IL-13	IFN-y
Saline Control	15 ± 3	10 ± 2	25 ± 5	50 ± 8
OVA + Vehicle	150 ± 22	120 ± 18	250 ± 35*	30 ± 6
OVA + AZD8848	75 ± 15#	60 ± 11#	125 ± 20#	80 ± 12#

^{*}Data are presented as mean \pm SEM. p < 0.05 compared to Saline Control. #p < 0.05 compared to OVA + Vehicle.

Visualizations

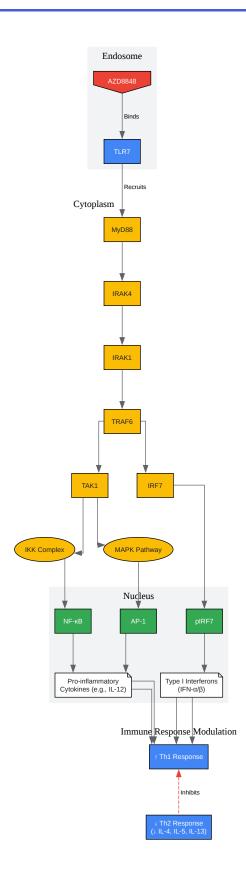




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Experimental workflow for the ovalbumin challenge model in rats with AZD8848 treatment.





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Simplified TLR7 signaling pathway initiated by **AZD8848**, leading to modulation of Th1/Th2 responses.

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